{[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE
Description
Properties
IUPAC Name |
[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13(15-9-6-10-16(11-15)22-2)19-17(20)12-23-18(21)14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNHAYDSENTNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)COC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE typically involves multiple steps, starting with the preparation of the methoxyphenyl ethylamine derivative. This is followed by the formation of the carbamoyl intermediate, which is then esterified with benzoic acid or its derivatives under specific reaction conditions. Common reagents used in these reactions include carbonyldiimidazole (CDI) for carbamoylation and dicyclohexylcarbodiimide (DCC) for esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
{[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted amides or esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl ethyl moiety but lacks the carbamoyl and benzoate groups.
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a similar ester linkage but has a different core structure.
Uniqueness
{[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Introduction
The compound {[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE is a synthetic organic molecule characterized by its unique structural features, including a methoxyphenyl group, an ethyl chain, and a carbamoyl moiety linked to a methyl benzoate. The presence of these functional groups suggests significant potential for diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects. This article explores the biological activity of this compound, supported by relevant research findings and comparative data.
Chemical Structure and Properties
The chemical structure of This compound can be represented as follows:
- Methoxyphenyl group : Enhances interaction with biological targets through π-π stacking.
- Carbamoyl moiety : Potentially increases solubility and reactivity.
- Methyl benzoate component : Classifies the compound as an ester, influencing its pharmacokinetics.
Table 1: Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Methoxy group | Increases lipophilicity and binding affinity |
| Carbamoyl group | Enhances stability and reactivity |
| Ester functionality | Affects solubility in biological systems |
Biological Activity
Research indicates that compounds with structural similarities to This compound often exhibit significant biological activities. For instance, studies have shown that derivatives containing aromatic rings can enhance binding affinity to protein targets, which is crucial for therapeutic applications.
The specific mechanism of action for This compound is not fully elucidated; however, it is hypothesized that the compound may interact with various biological macromolecules through:
- Enzyme inhibition : Potentially blocking pathways involved in inflammation or tumor progression.
- Receptor modulation : Altering receptor activity associated with pain perception or immune response.
Case Studies
- Anti-inflammatory Activity : A study on similar carbamate derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in macrophages. This suggests that This compound may exhibit comparable effects by modulating inflammatory pathways.
- Antitumor Properties : Research has indicated that compounds with structural analogs can induce apoptosis in cancer cell lines. For example, a study found that related benzoate derivatives inhibited cell proliferation in breast cancer models, suggesting a potential role for this compound in cancer therapy.
Comparative Analysis
To further understand the biological activity of This compound , it is useful to compare it with other structurally related compounds.
Table 2: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Phenylcarbamate derivatives | Aromatic ring, carbamate group | Anti-inflammatory |
| Methoxybenzoates | Methoxy group on aromatic ring | Antimicrobial |
| Alkyl carbamates | Alkyl chains with carbamate | Analgesic |
| This compound | Methoxyphenyl, carbamoyl, methyl benzoate | Potential anti-inflammatory & antitumor |
Q & A
Q. How can researchers optimize the synthesis of {[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE?
Methodological Answer:
- Route Design : Start with 3-hydroxybenzoic acid derivatives (e.g., benzyl 3-hydroxybenzoate) as precursors. Use carbamoylation agents like isocyanates or carbamoyl chlorides for introducing the carbamoyl group .
- Reaction Optimization : Employ polar aprotic solvents (e.g., DMF) with Na₂CO₃ as a base to facilitate nucleophilic substitution. Monitor reaction progress via TLC or HPLC. Reuse solvents to improve cost efficiency .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol for high-purity yields (>85%) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. How can environmental fate studies be designed for this compound?
Methodological Answer:
- Partitioning Studies : Measure log Kow (octanol-water) to assess bioaccumulation potential. Use shake-flask methods with HPLC quantification .
- Degradation Pathways : Conduct hydrolysis (pH 5–9, 25–50°C) and photolysis (UV light, 254 nm) experiments. Monitor degradation products via LC-MS .
Advanced Research Questions
Q. What mechanistic insights explain side reactions during its synthesis?
Methodological Answer:
- Byproduct Analysis : Identify intermediates (e.g., unreacted 3-methoxyphenylethylamine) via GC-MS. Optimize stoichiometry (1:1.2 molar ratio of amine to benzoyl chloride) to minimize dimerization .
- Kinetic Studies : Use DFT calculations to model transition states for carbamoyl group formation. Compare activation energies of competing pathways .
Q. How can computational modeling predict its reactivity or biological interactions?
Methodological Answer:
Q. What strategies address contradictory spectroscopic data in structural elucidation?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Functional Group Modifications : Replace the methoxy group with halogens (e.g., Cl) or bulky substituents. Assess bioactivity via in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
- Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical binding motifs (e.g., carbamate spacing for target engagement) .
Q. What experimental approaches resolve discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
